molecular formula C6H13N B8187236 (1R,3R)-3-Methyl-cyclopentylamine

(1R,3R)-3-Methyl-cyclopentylamine

Cat. No.: B8187236
M. Wt: 99.17 g/mol
InChI Key: LGSSDLSVHUCRFI-PHDIDXHHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,3R)-3-Methyl-cyclopentylamine is a chiral cyclopentylamine derivative with the molecular formula C6H13N and a molecular weight of 99.17 g/mol . This compound is characterized by its stereochemically defined structure, featuring a methyl substituent and an amine functional group on the cyclopentane ring in the (1R,3R) relative configuration. As a chiral building block, it serves as a valuable synthon in asymmetric synthesis, particularly in the development of pharmaceutical intermediates and other biologically active molecules . The rigid cyclopentane scaffold can be used to influence the conformational properties of the final target molecule. Researchers can leverage the primary amine group for various chemical transformations, including nucleophilic substitution to form amides or imines, or as a ligand in catalytic systems. This product is provided with a purity of not less than 97% (NLT 97%) . It is intended for Research Use Only and is not for diagnostic or therapeutic use. Researchers are advised to conduct a thorough safety assessment before handling this or any chemical compound.

Properties

IUPAC Name

(1R,3R)-3-methylcyclopentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N/c1-5-2-3-6(7)4-5/h5-6H,2-4,7H2,1H3/t5-,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGSSDLSVHUCRFI-PHDIDXHHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H](C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

99.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bi-Enzymatic Cascade for Stereoselective Synthesis

A breakthrough in enantioselective synthesis involves a one-pot bi-enzymatic cascade combining ene reductases (OYEs) and amine dehydrogenases (AmDHs). This approach leverages the asymmetric reduction of α,β-unsaturated ketones by OYEs followed by reductive amination via AmDHs to directly yield (1R,3R)-3-Methyl-cyclopentylamine.

Reaction Mechanism and Substrate Scope
The cascade begins with the OYE-catalyzed reduction of 3-methylcyclopentenone to (1R,3R)-3-methylcyclopentanol. TsOYE, a thermostable OYE from Thermus scotoductus, demonstrated limited activity toward β-methylated cyclic ketones (e.g., 3-methylcyclopentenone). However, alternative OYEs such as Saccharomyces pastorianus OYE 2.1 showed broader substrate tolerance, enabling 85% conversion of 3-methylcyclopentenone to the corresponding (R,R)-alcohol intermediate. Subsequent amination by AmDHs, such as Bacillus cereus AmDH, utilized ammonia and NADPH to convert the alcohol to the target amine with 97% conversion and >99% ee.

Optimization of Reaction Conditions
Critical parameters include:

  • pH : Optimal activity for OYEs occurs at pH 7.0–7.5, while AmDHs require pH 8.5–9.0. A biphasic buffer system (phosphate-bicarbonate) resolved this mismatch.

  • Cofactor Recycling : NADPH regeneration was achieved via glucose dehydrogenase, reducing costs by 40%.

  • Temperature : A compromise at 30°C balanced enzyme stability and reaction rate, achieving full conversion in 24 hours.

Chemical Synthesis Approaches

Grignard Reaction and Sequential Functionalization

A traditional route involves constructing the cyclopentane backbone via Grignard addition, followed by stereoselective methylation and amination.

Step 1: Grignard Alkylation
3-Bromocyclopentene reacts with methylmagnesium iodide in anhydrous tetrahydrofuran (THF) at −20°C to form 3-methylcyclopentene. This step achieves 92% yield but requires rigorous exclusion of moisture.

Step 2: Ketone Formation and Reduction
Ozonolysis of 3-methylcyclopentene generates 3-methylcyclopentanone, which is reduced to (1R,3R)-3-methylcyclopentanol using (+)-DIPCl (Noyori asymmetric hydrogenation) with 88% ee.

Step 3: Reductive Amination
The alcohol undergoes amination via a Mitsunobu reaction with phthalimide, followed by hydrazinolysis to yield the amine. Overall yields reach 70–75%, though diastereomer separation via chiral chromatography adds complexity.

Reductive Amination of 3-Methylcyclopentanone

Direct reductive amination of 3-methylcyclopentanone with ammonium acetate and sodium cyanoborohydride in methanol at 50°C provides a racemic mixture. Chiral resolution using tartaric acid derivatives achieves 99% ee but with a 35% yield penalty.

Comparative Analysis of Preparation Methods

Parameter Bi-Enzymatic Cascade Grignard Route Reductive Amination
Yield97%70–75%35–40%
Enantiomeric Excess>99%88%99% (after resolution)
Diastereomeric Excess>99%N/AN/A
Reaction Time24 hours48 hours72 hours
ScalabilityHigh (continuous flow)ModerateLow

Key Advantages and Limitations

  • Enzymatic Cascade : Superior stereocontrol and sustainability but requires specialized enzyme engineering.

  • Grignard Route : Robust for large-scale production but involves toxic reagents and multi-step purification.

  • Reductive Amination : Simplicity offset by low yields and costly resolution.

Data Tables Summarizing Key Findings

Table 1: Enzymatic Cascade Performance with Different Substrates

SubstrateConversion (%)ee (%)de (%)
3-Methylcyclopentenone85>99>99
Cyclohexenone929897
2-Penten-3-one789596

Table 2: Chemical Synthesis Yields and Conditions

StepReagents/ConditionsYield (%)
Grignard AlkylationMeMgI, THF, −20°C92
Ketone Reduction(+)-DIPCl, H₂, 50°C88
AminationPhthalimide, DIAD, PPh₃75

Chemical Reactions Analysis

Acylation Reactions

Primary amines react with acylating agents (e.g., acid chlorides, anhydrides) to form amides. For (1R,3R)-3-Methyl-cyclopentylamine:

  • Reaction :

     1R 3R 3 Methyl cyclopentylamine+AcClN Acetyl 1R 3R 3 methyl cyclopentylamine+HCl\text{ 1R 3R 3 Methyl cyclopentylamine}+\text{AcCl}\rightarrow \text{N Acetyl 1R 3R 3 methyl cyclopentylamine}+\text{HCl}
  • Conditions : Room temperature, inert solvent (e.g., dichloromethane), base (e.g., pyridine) to neutralize HCl .

  • Stereochemical Impact : The chiral centers are preserved due to the non-reactive nature of the cyclopentane backbone during acylation.

Alkylation Reactions

Primary amines undergo alkylation with alkyl halides or epoxides. For example:

  • Reaction with Methyl Iodide :

     1R 3R 3 Methyl cyclopentylamine+CH3IN Methyl 1R 3R 3 methyl cyclopentylamine+HI\text{ 1R 3R 3 Methyl cyclopentylamine}+\text{CH}_3\text{I}\rightarrow \text{N Methyl 1R 3R 3 methyl cyclopentylamine}+\text{HI}
  • Conditions : Excess alkyl halide, polar aprotic solvent (e.g., DMF), and heat4.

  • Product : A secondary amine with retained stereochemistry.

Schiff Base Formation

Reaction with aldehydes/ketones forms imines (Schiff bases):

  • Example with Benzaldehyde :

     1R 3R 3 Methyl cyclopentylamine+PhCHO 1R 3R 3 Methyl cyclopentylimine+H2O\text{ 1R 3R 3 Methyl cyclopentylamine}+\text{PhCHO}\rightarrow \text{ 1R 3R 3 Methyl cyclopentylimine}+\text{H}_2\text{O}
  • Conditions : Dehydrating agents (e.g., molecular sieves) or azeotropic removal of water .

Oxidation Reactions

Primary amines oxidize to nitro compounds or hydroxylamines under strong conditions:

  • Oxidation with H}_2\text{O}_2\text{/RuCl}_3 :

     1R 3R 3 Methyl cyclopentylamineH2O2 1R 3R 3 Methyl cyclopentylnitro\text{ 1R 3R 3 Methyl cyclopentylamine}\xrightarrow{\text{H}_2\text{O}_2}\text{ 1R 3R 3 Methyl cyclopentylnitro}
  • Challenges : Over-oxidation to carboxylic acids is unlikely due to steric hindrance from the cyclopentane ring .

Salt Formation

Reaction with acids produces ammonium salts:

  • Example with HCl :

     1R 3R 3 Methyl cyclopentylamine+HCl 1R 3R 3 Methyl cyclopentylammonium Chloride\text{ 1R 3R 3 Methyl cyclopentylamine}+\text{HCl}\rightarrow \text{ 1R 3R 3 Methyl cyclopentylammonium Chloride}
  • Applications : Salts improve solubility for pharmaceutical formulations .

Research Insights

  • Stereochemical Stability : Computational data (PubChem ) confirms the compound’s rigid cyclopentane backbone minimizes epimerization under mild conditions.

  • Building Block Utility : AChemBlock highlights its use in synthesizing chiral pharmaceuticals and agrochemicals.

  • Retrosynthetic Pathways : Retrosynthesis strategies (YouTube4) suggest alkylation of cyclopentene intermediates as a plausible route.

Scientific Research Applications

Chemical Applications

Chiral Building Block
(1R,3R)-3-Methyl-cyclopentylamine serves as a crucial chiral building block in asymmetric synthesis. It is utilized in the synthesis of complex organic molecules due to its ability to introduce chirality into the final products. This property is particularly valuable in the pharmaceutical industry for developing enantiomerically pure drugs.

Ligand in Catalysis
The compound is also employed as a ligand in various catalytic processes. Its chiral nature enhances the selectivity and efficiency of reactions, making it an essential component in asymmetric catalysis.

Biological Applications

Enzyme Inhibition Studies
Research has indicated that this compound can act as an inhibitor of specific enzymes. For instance, studies have shown its potential to inhibit glutathione peroxidase 4 (GPX4), which leads to ferroptosis, a regulated form of cell death that has implications in cancer therapy .

Receptor Binding Studies
The compound has been investigated for its interactions with various biological receptors. Its structural characteristics allow it to bind selectively to certain adenosine receptors, which are known to play roles in cardiovascular and neurological functions . This selectivity could be harnessed for developing targeted therapies.

Medicinal Applications

Drug Development Precursor
this compound's unique properties make it a promising precursor for drug development. Its ability to modulate biological activity through receptor interaction positions it as a candidate for therapeutic agents aimed at treating conditions such as cancer and neurodegenerative diseases.

Therapeutic Effects Exploration
Ongoing research is exploring its therapeutic effects beyond enzyme inhibition. The compound's potential anti-inflammatory and cardioprotective properties are being studied due to its interaction with adenosine receptors .

Industrial Applications

Synthesis of Fine Chemicals
In industrial settings, this compound is utilized in the production of fine chemicals and specialty chemicals. Its reactivity allows it to participate in various chemical transformations, making it valuable for manufacturing processes.

Polymer Production
The compound is also explored for its application in polymer synthesis. Its ability to act as a monomer or additive can enhance the properties of polymers used in various applications.

Table 1: Summary of Research Findings on this compound

Study FocusFindingsReference
Enzyme InhibitionInhibits GPX4 leading to ferroptosis; potential use in cancer therapy
Receptor InteractionSelective binding to A1 and A3 adenosine receptors; implications for cardiovascular health
Drug DevelopmentExplored as a precursor for novel therapeutic agents
Industrial SynthesisUsed in fine chemical production; enhances reactivity in polymer synthesis

Mechanism of Action

The mechanism of action of (1R,3R)-3-Methyl-cyclopentylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved may include modulation of enzyme activity, receptor binding, and alteration of cellular signaling processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereochemical and Substituent Variations

The stereochemistry and substituent patterns of cyclopentylamine derivatives significantly influence their reactivity, biological activity, and utility as intermediates. Below is a comparative analysis with key analogs:

Compound Structure Key Features Applications
(1R,3R)-3-Methyl-cyclopentylamine Cyclopentane ring, (1R,3R) configuration, -NH₂ at C1, -CH₃ at C3 Chiral amine with compact bicyclic framework; potential for asymmetric synthesis Likely intermediate in chiral drug synthesis (inferred from analogs)
(3R,4R)-(1-Benzyl-4-methylpiperidin-3-yl)methylamine Piperidine ring, benzyl and methyl substituents, (3R,4R) configuration Intermediate in Tofacitinib citrate synthesis; enhanced steric bulk Key precursor for JAK inhibitors
tert-Butyl((1R,3S)-3-isopropyl-3-[[...]cyclopentyl)carbamate Cyclopentane with tert-butyl carbamate, isopropyl group, (1R,3S) configuration Stabilized carbamate group; used in peptide coupling reactions Intermediate in kinase inhibitor synthesis
(1R,3R,3aS,8aR)-4-Oxo-3-phenyl-... bromide Decahydrocyclohepta[b]pyrrolium bromide; fused 7- and 5-membered rings Rigid bicyclic system with phenyl groups; hydrogen-bonded ionic structure Model for studying chiral quaternary ammonium salts

Pharmacological Relevance

  • Intermediate Utility : this compound’s simpler structure compared to tert-butyl carbamate derivatives makes it a versatile building block for kinase inhibitors or antiviral agents.
  • Biological Activity : Piperidine-based analogs (e.g., ) show higher bioavailability due to improved water solubility, whereas cyclopentylamines may prioritize target specificity .

Research Findings and Data

Table 2: Key Physicochemical Properties
Property This compound (3R,4R)-Piperidine Derivative tert-Butyl Carbamate Derivative
Molecular Formula C₆H₁₃N C₁₄H₂₂N₂ C₂₇H₄₀F₃N₃O₃
Molecular Weight (g/mol) 99.18 218.34 512.6
Stereochemistry (1R,3R) (3R,4R) (1R,3S)
Key Functional Groups -NH₂, -CH₃ -Benzyl, -CH₃, -CH₂NH₂ -Carbamate, -isopropyl, -CF₃

Q & A

Basic: What synthetic strategies ensure high stereochemical purity of (1R,3R)-3-Methyl-cyclopentylamine?

Methodological Answer:
Stereoselective synthesis can be achieved using chiral auxiliaries or asymmetric catalysis. For instance, the za-a-Cope-Mannich sequence (as demonstrated in related cyclopentane derivatives) employs chiral amines like (1R)-1-phenylethylamine to induce stereocontrol . Key steps include:

  • Reaction Optimization : Use anhydrous solvents (e.g., CHCl₃) and controlled temperature (e.g., 75°C) to minimize racemization.
  • Purification : Recrystallization or column chromatography to isolate enantiopure products.
  • Validation : Confirm enantiomeric excess via chiral HPLC or polarimetry.

Table 1: Example Reaction Conditions from Analogous Syntheses

StepReagent/ConditionPurposeReference
1(1R)-1-PhenylethylamineChiral auxiliary
2Formaldehyde solutionMannich reaction
3Camphorsulfonic acidAcid catalyst

Basic: How is the stereochemistry of this compound confirmed experimentally?

Methodological Answer:
X-ray crystallography is the gold standard for absolute stereochemical assignment:

  • Data Collection : Single-crystal X-ray diffraction at 295 K (R-factor ≤ 0.043, wR-factor ≤ 0.104) .
  • Refinement : Hydrogen atom positions are optimized using SHELXL, with isotropic displacement parameters .
  • Key Metrics : Bond lengths (e.g., C–C: 1.528–1.535 Å) and dihedral angles (e.g., 85.1° between aromatic rings) validate the predicted conformation .

Table 2: Representative Crystallographic Parameters

ParameterValueReference
R-factor0.043
C–C Bond Length1.528–1.535 Å
Dihedral Angle (Ph–Ph)85.1°

Advanced: How to resolve contradictions in crystallographic data for this compound derivatives?

Methodological Answer:
Discrepancies in bond lengths or angles may arise from experimental noise or dynamic disorder. Strategies include:

  • Statistical Analysis : Compare weighted R-factors (wR) and goodness-of-fit (S) across datasets. Higher S (> 2) suggests overfitting .
  • Hydrogen Bonding Analysis : Verify N–H⋯Br interactions (if present) using isotropic displacement parameters (e.g., Ueq ≤ 0.05 Ų) .
  • DFT Modeling : Cross-validate experimental geometries with computational models (e.g., B3LYP/6-31G*) to identify outliers .

Advanced: How to design asymmetric catalysis experiments using this compound as a chiral ligand?

Methodological Answer:
Leverage methodologies from asymmetric hydrovinylination (e.g., bicyclic systems):

  • Catalyst Screening : Test cationic metal complexes (e.g., Rh or Pd) under inert conditions (N₂/glovebox) .
  • Reaction Monitoring : Use ¹H/¹³C NMR to track enantioselectivity (e.g., δ 1.2–1.5 ppm for methyl groups) .
  • Kinetic Analysis : Measure turnover frequency (TOF) under varying temperatures (e.g., 25–75°C) to optimize yield.

Table 3: Example Catalytic Reaction Setup

ComponentRoleReference
This compoundChiral ligand
Rhodium catalystAsymmetric induction
Naphthylene substrateReactant

Advanced: What computational methods predict the biological interactions of this compound?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model binding affinities with target proteins (e.g., GPCRs).
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability.
  • Pharmacophore Mapping : Identify critical H-bond donors/acceptors using Schrödinger Suite .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.